molecular formula C9H12N2O2 B12960282 Ethyl 2-amino-3-methylisonicotinate

Ethyl 2-amino-3-methylisonicotinate

Cat. No.: B12960282
M. Wt: 180.20 g/mol
InChI Key: WGJMVRLWMDVQSD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-methylisonicotinate is an organic compound that belongs to the class of isonicotinates It is a derivative of isonicotinic acid, where the carboxyl group is esterified with ethanol, and an amino group is attached to the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3-methylisonicotinate can be synthesized through a multi-step process. One common method involves the esterification of isonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ethyl isonicotinate is then subjected to a nitration reaction to introduce a nitro group at the 2-position. This intermediate is subsequently reduced to form the amino group, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can facilitate the esterification and nitration steps, while hydrogenation reactors can be employed for the reduction of the nitro group to an amino group.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-methylisonicotinate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to this compound.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Ethyl 2-amino-3-methylisonicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-methylisonicotinate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Ethyl 2-amino-3-methylisonicotinate can be compared with other similar compounds such as:

    Methyl isonicotinate: Similar structure but lacks the amino group, making it less reactive in certain chemical reactions.

    Ethyl isonicotinate: Lacks the amino group, limiting its applications in medicinal chemistry.

    2-Aminoisonicotinic acid: Contains an amino group but lacks the ester functionality, affecting its solubility and reactivity.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 2-amino-3-methylpyridine-4-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)7-4-5-11-8(10)6(7)2/h4-5H,3H2,1-2H3,(H2,10,11)

InChI Key

WGJMVRLWMDVQSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)N)C

Origin of Product

United States

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